molecular formula C10H18N4O B1426192 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine CAS No. 832717-04-1

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine

Cat. No. B1426192
M. Wt: 210.28 g/mol
InChI Key: FKUTWPSPFVIRQO-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains a pyrrolidine ring and an oxadiazole ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . Oxadiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of these heterocyclic rings often contributes to the biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and oxadiazole rings. The pyrrolidine ring is a saturated five-membered ring, which means it has single bonds only and is capable of free rotation. This gives the molecule flexibility and can influence its interactions with biological targets .

Scientific Research Applications

Synthesis and Characterization

  • A range of N- and S-substituted 1,3,4-oxadiazole derivatives have been synthesized, demonstrating the versatility of oxadiazole rings in forming heterocyclic compounds. These derivatives include mono- and bicyclic structures with potential for further chemical modifications and applications in material science and pharmacology (El‐Sayed et al., 2008).

Anticancer Evaluation

  • Certain 1,3,4-oxadiazole derivatives have shown significant cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents. This includes Mannich bases derived from these compounds, indicating the potential for further drug development (Abdo & Kamel, 2015).

Material Science Applications

  • Polyimides and poly(amide-imide) containing 1,3,4-oxadiazole-2-pyridyl pendant groups have been developed, showing promising thermal stability and solubility in polar solvents. These materials are potential candidates for advanced material applications, including filtration and separation technologies (Mansoori et al., 2012).

Antimicrobial and Antifungal Activity

  • The synthesis of new heterocyclic compounds containing 1,2,4-oxadiazole rings has been linked to antimicrobial and antifungal activities. These findings support the exploration of oxadiazole derivatives as potential antimicrobial and antifungal agents, which could address the growing issue of antibiotic resistance (Krolenko et al., 2016).

Plant Growth Stimulation

  • Some derivatives synthesized from 1,2,4-oxadiazole have shown to stimulate plant growth, suggesting their utility in agricultural sciences as growth promoters or in the formulation of new fertilizers (Pivazyan et al., 2019).

properties

IUPAC Name

1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-7(2)10-12-9(15-13-10)6-14-4-3-8(11)5-14/h7-8H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUTWPSPFVIRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726907
Record name 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine

CAS RN

832717-04-1
Record name 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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